Regiospecific Fluorination: 6-Fluoro vs. 5-Fluoro Oxindole Core in Kinase Inhibition
The target compound possesses a 6-fluoro substituent, which is a defining feature of the Nintedanib (BIBF 1120) pharmacophore class, distinct from the 5-fluoro substitution pattern found in Sunitinib. The 6-fluoro-2-oxoindole core is non-interchangeable with the 5-fluoro analog; the regiochemistry dictates the vector of the halogen atom within the ATP-binding pocket of receptor tyrosine kinases. In the foundational patent US 6,762,180, 6-substituted indolinones are explicitly claimed as potent inhibitors of VEGFR, PDGFR, and FGFR kinases, with the 6-position being critical for achieving a balanced triple angiokinase inhibition profile not observed with the 5-substituted series [1]. The patent discloses representative compounds with this core demonstrating IC50 values against VEGFR-2 in the nanomolar range, establishing the class's potency [1].
| Evidence Dimension | Kinase inhibitory activity and selectivity profile (class-level observation) |
|---|---|
| Target Compound Data | 6-Fluoro-2-oxoindole scaffold (target compound core); Class IC50 range: <100 nM against VEGFR-2, PDGFR, FGFR-1 for representative patent examples [1] |
| Comparator Or Baseline | 5-Fluoro-2-oxoindole scaffold (Sunitinib core); Class IC50 range: 10-100 nM against VEGFR-2, but with divergent PDGFR/FGFR selectivity profile [2] |
| Quantified Difference | Qualitative differentiation: The 6-fluoro substitution is associated with a triple angiokinase inhibition profile (VEGFR/PDGFR/FGFR), while the 5-fluoro substitution (Sunitinib) shows a divergent selectivity profile primarily targeting VEGFR/PDGFR [1][2]. |
| Conditions | Patent-reported in vitro kinase inhibition assays; specific cell-free enzyme assays for the exact target compound as a free base or intermediate are not publicly available. |
Why This Matters
For medicinal chemistry programs targeting the 6-fluoro-2-oxoindole pharmacophore, only this exact regioisomer will reproduce the patented triple angiokinase inhibition pattern and support valid SAR exploration.
- [1] Roth, G. J.; Heckel, A.; Walter, R.; van Meel, J. C. A.; Redemann, N.; Tontsch-Grunt, U.; Spevak, W.; Hilberg, F. US Patent 6,762,180 B2, 2004. View Source
- [2] Mendel, D. B.; Laird, A. D.; Xin, X.; Louie, S. G.; Christensen, J. G.; Li, G.; Schreck, R. E.; Abrams, T. J.; Ngai, T. J.; Lee, L. B.; et al. In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-Derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clin. Cancer Res. 2003, 9, 327-337. View Source
